molecular formula C12H6Cl4O B1664526 (1,1'-Biphenyl)-3-OL, 2,3',4,4'-tetrachloro- CAS No. 51109-11-6

(1,1'-Biphenyl)-3-OL, 2,3',4,4'-tetrachloro-

Cat. No. B1664526
CAS RN: 51109-11-6
M. Wt: 308 g/mol
InChI Key: BKAFWWPAYSNNLG-UHFFFAOYSA-N
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Description

(1,1'-Biphenyl)-3-ol, 2,3',4,4'-tetrachloro- is a bioactive chemical.

Scientific Research Applications

Environmental Impact and Toxic Responses

Polychlorinated biphenyls (PCBs), including certain structures similar to (1,1'-Biphenyl)-3-OL, 2,3',4,4'-tetrachloro-, have been studied for their environmental impact and toxic responses. These compounds can induce biochemical and toxic responses in humans and animals, acting through the aryl hydrocarbon receptor signal transduction pathway. Studies suggest that coplanar PCBs and their monoortho analogs are significant contributors to the toxicity of PCB mixtures (Safe, 1994).

Application in Organic Electronic Devices

A specific compound, N1,N1,N3,N3-tetra([1,1′-biphenyl]-4-yl)-N5,N5-diphenylbenzene-1,3,5-triamine, structurally related to (1,1'-Biphenyl)-3-OL, 2,3',4,4'-tetrachloro-, has been synthesized for use in organic electronic devices, particularly OLEDs. This material has demonstrated high hole mobility and excellent thermal and morphological stability, indicating its potential in high-temperature applications for OLEDs (Zhiguo et al., 2015).

Photocatalytic Oxidation Studies

Research on the photocatalytic oxidation of PCBs, including compounds similar to (1,1'-Biphenyl)-3-OL, 2,3',4,4'-tetrachloro-, has been conducted to understand the optimal conditions for degrading such compounds. This study focused on variables like UV intensity, hydrogen peroxide concentration, and initial pH, aiming to enhance the efficiency of degradation processes for environmental applications (Wong et al., 2004).

Electronic Properties and Light Emission

Research on derivatives of biphenyls, including those structurally related to (1,1'-Biphenyl)-3-OL, 2,3',4,4'-tetrachloro-, has provided insights into their electronic properties and potential for light emission. These studies contribute to the development of materials for organic light-emitting diodes and other electronic devices, highlighting the functional versatility of such compounds (Huang et al., 2013).

properties

CAS RN

51109-11-6

Product Name

(1,1'-Biphenyl)-3-OL, 2,3',4,4'-tetrachloro-

Molecular Formula

C12H6Cl4O

Molecular Weight

308 g/mol

IUPAC Name

2,6-dichloro-3-(3,4-dichlorophenyl)phenol

InChI

InChI=1S/C12H6Cl4O/c13-8-3-1-6(5-10(8)15)7-2-4-9(14)12(17)11(7)16/h1-5,17H

InChI Key

BKAFWWPAYSNNLG-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C2=C(C(=C(C=C2)Cl)O)Cl)Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=C(C=C2)Cl)O)Cl)Cl)Cl

Appearance

Solid powder

Other CAS RN

51109-11-6

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

(1,1'-Biphenyl)-3-ol, 2,3',4,4'-tetrachloro-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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